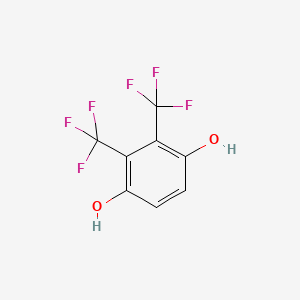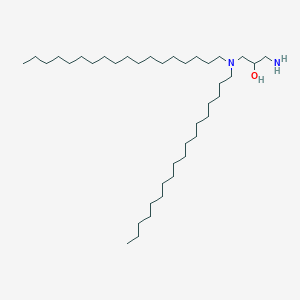
1-Amino-3-(dioctadecylamino)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(dioctadecylamino)propan-2-OL is a complex organic compound characterized by the presence of both amino and hydroxyl functional groups. This compound is notable for its amphiphilic properties, making it useful in various scientific and industrial applications. Its molecular structure allows it to interact with both hydrophilic and hydrophobic environments, which is a key feature in its functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(dioctadecylamino)propan-2-OL typically involves the reaction of 1,3-diaminopropane with octadecylamine under controlled conditions. The process generally includes:
Initial Reaction: The primary amine group of 1,3-diaminopropane reacts with octadecylamine in the presence of a suitable catalyst.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-(dioctadecylamino)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(dioctadecylamino)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific sites in the body.
Industry: Utilized in the formulation of cosmetics and personal care products, where its amphiphilic properties enhance the stability and efficacy of emulsions.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(dioctadecylamino)propan-2-OL involves its interaction with both hydrophilic and hydrophobic environments. This dual affinity allows it to:
Form Micelles: In aqueous solutions, it can form micelles that encapsulate hydrophobic molecules, facilitating their solubilization and transport.
Membrane Interaction: It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery applications where membrane penetration is required.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-propanol: Another amino alcohol with similar properties but shorter alkyl chains.
1,3-Diaminopropane: A simpler diamine that lacks the long hydrophobic chains of 1-Amino-3-(dioctadecylamino)propan-2-OL.
Octadecylamine: A long-chain amine that shares the hydrophobic characteristics but lacks the amphiphilic nature.
Uniqueness: this compound is unique due to its combination of long hydrophobic chains and hydrophilic functional groups. This dual nature makes it particularly effective in applications requiring interaction with both polar and non-polar environments, such as in the formation of stable emulsions and in drug delivery systems.
Eigenschaften
CAS-Nummer |
561297-37-8 |
|---|---|
Molekularformel |
C39H82N2O |
Molekulargewicht |
595.1 g/mol |
IUPAC-Name |
1-amino-3-(dioctadecylamino)propan-2-ol |
InChI |
InChI=1S/C39H82N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(38-39(42)37-40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38,40H2,1-2H3 |
InChI-Schlüssel |
BBVNOUGQUZEJQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane](/img/structure/B14211466.png)
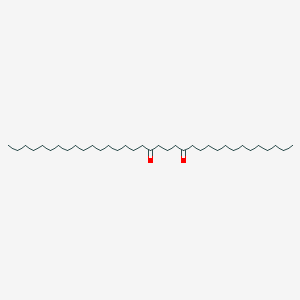
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

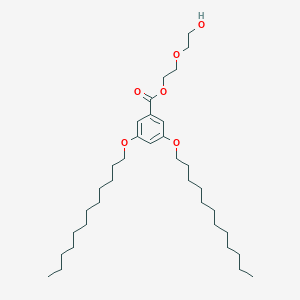
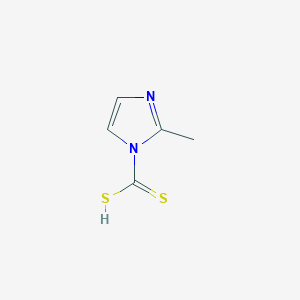
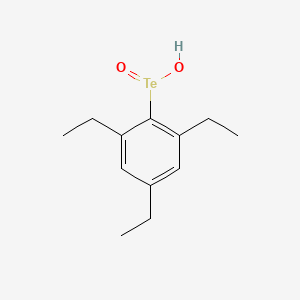
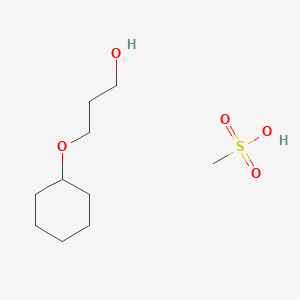
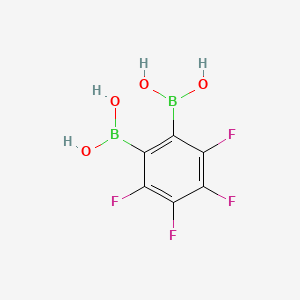
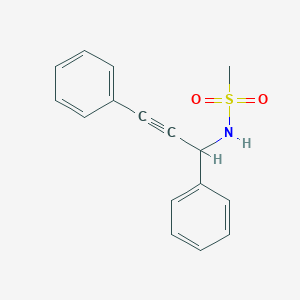

![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
